molecular formula C11H11BrO B2355593 5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran] CAS No. 1823932-20-2

5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]

Cat. No.: B2355593
CAS No.: 1823932-20-2
M. Wt: 239.112
InChI Key: BIAXOPIGODYBAN-UHFFFAOYSA-N
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Description

5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] is a chemical compound with the molecular formula C₁₁H₁₁BrO and a molecular weight of 239.11 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

The synthesis of 5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] undergoes various types of chemical reactions, including:

Scientific Research Applications

5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The spirocyclic structure provides stability and unique spatial orientation, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] include:

The uniqueness of 5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] lies in its specific reactivity due to the bromine atom and the stability provided by the spirocyclic structure.

Properties

IUPAC Name

6-bromospiro[1H-2-benzofuran-3,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-9-2-3-10-8(6-9)7-13-11(10)4-1-5-11/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAXOPIGODYBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CO2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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